propylamine CAS No. 1018308-78-5](/img/structure/B1519240.png)
[2-Amino-1-(4-chlorophenyl)ethyl](methyl)propylamine
Vue d'ensemble
Description
“2-Amino-1-(4-chlorophenyl)ethylpropylamine” is a chemical compound with the CAS Number: 1018308-78-5 . It has a molecular weight of 226.75 . The IUPAC name for this compound is 1-(4-chlorophenyl)-N~1~-methyl-N~1~-propyl-1,2-ethanediamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19ClN2/c1-3-8-15(2)12(9-14)10-4-6-11(13)7-5-10/h4-7,12H,3,8-9,14H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at 4 degrees Celsius .Applications De Recherche Scientifique
Electrochemical Characteristics and Polymer Synthesis
One study explored the electrochemical oxidation of amino-substituted triphenylamine derivatives, offering insights into their spectral characteristics and potential applications in electrochemical devices (Chiu et al., 2005). Another research focused on the synthesis and characterization of aromatic polyimides, revealing the compound's role in the development of new materials with high thermal stability and solubility in organic solvents (Butt et al., 2005).
Anticonvulsant and Antifungal Activities
Research into enaminones derivatives, including 2-Amino-1-(4-chlorophenyl)ethyl(methyl)propylamine, has shown potential anticonvulsant activities, providing a basis for further studies on their use in treating seizures (Scott et al., 1993). Similarly, the synthesis and evaluation of N-substituted propylamines have demonstrated promising antifungal properties against plant pathogenic fungi, indicating their potential in agricultural applications (Arnoldi et al., 2007).
Drug-Polymer Intermolecular Interactions
A study on hot-melt extruded solid dispersions highlighted the compound's relevance in pharmaceuticals, examining the intermolecular interactions between cationic drugs and anionic polymers, which are crucial for drug delivery systems (Maniruzzaman et al., 2013).
Corrosion Inhibition
In the field of corrosion science, derivatives of 2-Amino-1-(4-chlorophenyl)ethyl(methyl)propylamine have been investigated as inhibitors for the corrosion of mild steel in hydrochloric acid solutions. These studies offer valuable insights into the compound's protective capabilities and potential applications in materials preservation (Herrag et al., 2010).
Safety And Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-N-propylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2/c1-3-8-15(2)12(9-14)10-4-6-11(13)7-5-10/h4-7,12H,3,8-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUSIVGUKBUGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(CN)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Amino-1-(4-chlorophenyl)ethyl](methyl)propylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



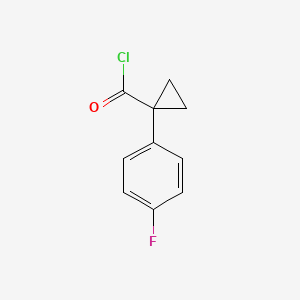
![Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate](/img/structure/B1519159.png)
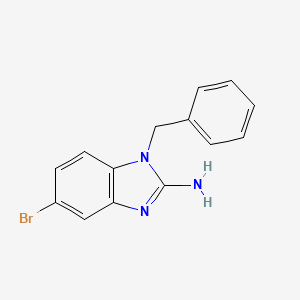
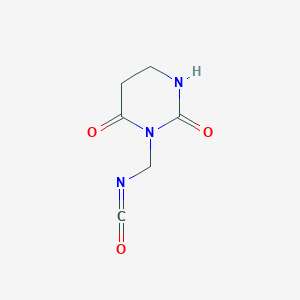
![Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate](/img/structure/B1519165.png)
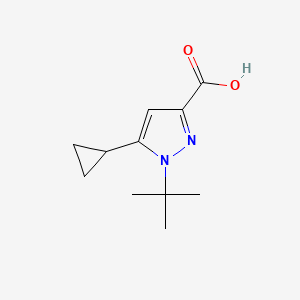

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide](/img/structure/B1519168.png)
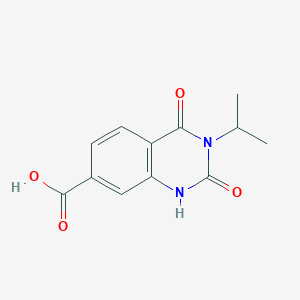
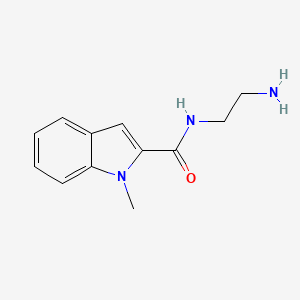
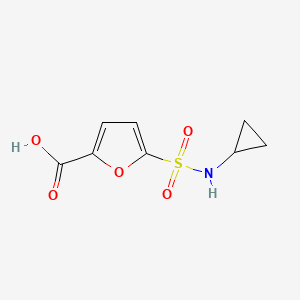
![6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1519177.png)
![2-({[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)pyrimidine-4,6-diamine](/img/structure/B1519178.png)
